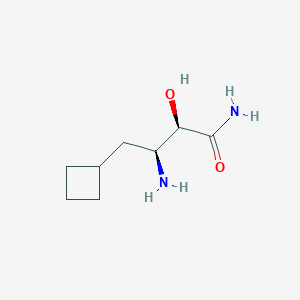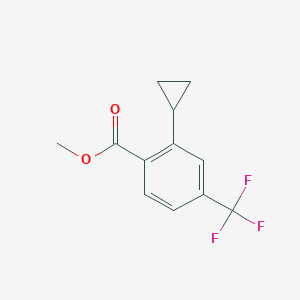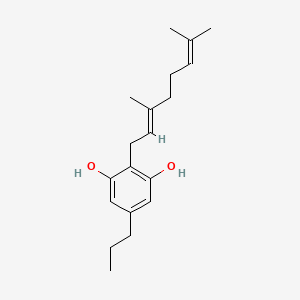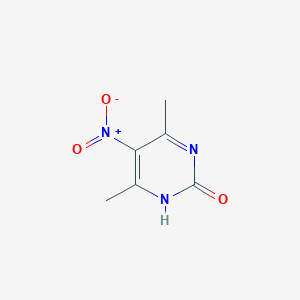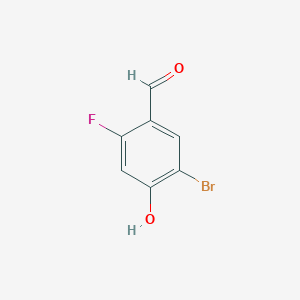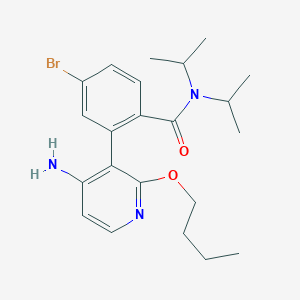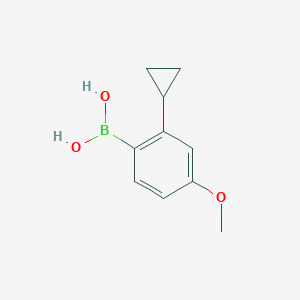
(2-Cyclopropyl-4-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropyl-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO3. This compound is part of the boronic acid family, which is widely recognized for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of a cyclopropyl group and a methoxy group on the phenyl ring makes this compound unique and potentially useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Cyclopropyl-4-methoxyphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products:
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropyl-4-methoxyphenyl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Cyclopropyl-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the cyclopropyl and methoxy groups, making it less sterically hindered and potentially less selective in reactions.
4-Methoxyphenylboronic Acid: Similar but lacks the cyclopropyl group, which may affect its reactivity and selectivity.
Cyclopropylboronic Acid: Lacks the methoxy group, which may influence its electronic properties and reactivity.
Uniqueness: (2-Cyclopropyl-4-methoxyphenyl)boronic acid is unique due to the presence of both the cyclopropyl and methoxy groups, which can influence its steric and electronic properties, potentially leading to higher selectivity and reactivity in certain chemical reactions .
Eigenschaften
Molekularformel |
C10H13BO3 |
|---|---|
Molekulargewicht |
192.02 g/mol |
IUPAC-Name |
(2-cyclopropyl-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-14-8-4-5-10(11(12)13)9(6-8)7-2-3-7/h4-7,12-13H,2-3H2,1H3 |
InChI-Schlüssel |
HQAQBORYDKRQHN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)OC)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole-2-carboxylic acid](/img/structure/B1508391.png)
![4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1508392.png)
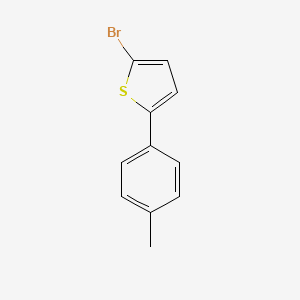
![2-Thiazolamine, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-diethyl-](/img/structure/B1508400.png)
![6-chloro-7-methoxy-8-nitro-9H-pyrido[3,4-b]indole](/img/structure/B1508401.png)
![5-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1508408.png)
